Cryptococcus neoformans, an encapsulated yeast, poses a significant global health threat, particularly to immunocompromised individuals. This opportunistic pathogen is the leading cause of fungal meningitis worldwide, resulting in a substantial number of deaths annually.[1] The current therapeutic arsenal for cryptococcosis is limited and fraught with challenges, including drug toxicity, the emergence of resistance, and a lack of fungicidal agents.[2] Standard treatment regimens often involve a combination of amphotericin B, flucytosine, and fluconazole; however, these drugs have notable limitations. Amphotericin B can cause severe kidney damage, and resistance to fluconazole is a growing concern. This clinical landscape underscores the urgent need for the discovery and development of novel antifungal agents with improved efficacy and safety profiles.
Natural products have historically been a rich source of antimicrobial compounds. Among these, the epidithiodiketopiperazines (ETPs) have emerged as a promising class of fungal metabolites with a broad range of biological activities. This guide provides a detailed comparison of the anti-Cryptococcus activity of Emestrin, a notable ETP, with other members of this class, supported by experimental data and mechanistic insights.
Recent studies have highlighted the potential of ETPs as potent inhibitors of C. neoformans. Research by Li et al. (2016) identified several emestrin-type ETPs with selective and potent activity against this pathogenic yeast.[3] This section compares the in vitro activity of these emestrins with another ETP, leptosin C.
The anti-Cryptococcus activity of ETPs is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus. The following table summarizes the available MIC data for various ETPs against Cryptococcus neoformans.
Note: A specific MIC value for gliotoxin against C. neoformans was not available in the reviewed literature, though it is a well-known ETP with broad antimicrobial properties.
As the data indicates, Emestrins C, D, E, and MPC1001C exhibit potent inhibitory activity against C. neoformans, with Emestrin C being the most active among them.[3] Leptosin C also demonstrates anti-cryptococcal activity, albeit at a higher concentration.
The bioactivity of ETPs is intrinsically linked to their characteristic transannular disulfide bridge.[4] This structural feature is a "double-edged sword," enabling these molecules to exert their antifungal effects through a multi-pronged attack on cellular homeostasis. The proposed mechanism of action for Emestrin and other ETPs against Cryptococcus neoformans involves two primary processes: the generation of reactive oxygen species (ROS) and the disruption of protein function through thiol-disulfide exchange.
The disulfide bridge of ETPs can undergo redox cycling within the fungal cell. This process involves the reduction of the disulfide to a dithiol, followed by re-oxidation. This futile cycle consumes cellular reducing equivalents, such as NADPH, and leads to the production of ROS, including superoxide anions and hydrogen peroxide.[4] An excess of ROS induces a state of oxidative stress, which can damage vital cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.
The disulfide bridge of ETPs can also directly interact with the thiol groups of cysteine residues in fungal proteins. This thiol-disulfide exchange reaction can lead to the formation of mixed disulfides, altering the protein's three-dimensional structure and, consequently, inactivating its function.[2] Many essential enzymes and transcription factors rely on cysteine residues for their catalytic activity or for maintaining their proper conformation. By targeting these proteins, ETPs can disrupt a wide range of cellular processes.
The oxidative stress induced by ETPs is hypothesized to trigger several key stress response signaling pathways in C. neoformans. The fungus relies on these pathways to adapt to hostile environments, and their dysregulation can be lethal.
The Emestrin family of ETPs demonstrates promising and potent in vitro activity against Cryptococcus neoformans. Their unique mechanism of action, centered on the redox activity of the disulfide bridge, presents a novel approach to antifungal therapy that is distinct from currently available drugs. The induction of oxidative stress and the disruption of essential protein function offer a multi-targeted assault on the fungal cell, which may reduce the likelihood of resistance development.
Further research is warranted to fully elucidate the specific molecular targets of Emestrins within C. neoformans and to confirm the downstream effects on the HOG, Calcineurin, and cAMP-PKA signaling pathways. In vivo studies are also crucial to evaluate the efficacy, pharmacokinetics, and safety of these compounds in animal models of cryptococcosis. The development of ETP-based antifungals could provide a much-needed new class of therapeutics to combat this life-threatening fungal pathogen.
-
Block, E. R., Jennings, A. E., & Bennett, J. E. (1973). Variables influencing susceptibility testing of Cryptococcus neoformans to 5-fluorocytosine. Antimicrobial agents and chemotherapy, 4(4), 392–395. [Link]
-
Li, Y., Yue, Q., Krausert, N. M., An, Z., Gloer, J. B., & Bills, G. F. (2016). Emestrins: Anti-Cryptococcus Epipolythiodioxopiperazines from Podospora australis. Journal of natural products, 79(9), 2357–2363. [Link]
-
Peng, H., & Shen, Y. (2018). Fluconazole induces ROS in Cryptococcus neoformans and contributes to DNA damage in vitro. PloS one, 13(12), e0208471. [Link]
-
Upadhya, R., Donlin, M. J., & Lodge, J. K. (2019). Increase of reactive oxygen species contributes to growth inhibition by fluconazole in Cryptococcus neoformans. BMC research notes, 12(1), 717. [Link]
-
Coelho, C., & Casadevall, A. (2016). Cryptococcal therapies and drug targets: the old, the new and the promising. Cellular microbiology, 18(6), 792–799. [Link]
-
Bahn, Y. S., Kojima, K., Cox, G. M., & Heitman, J. (2005). Specialization of the HOG pathway and its impact on differentiation and virulence of Cryptococcus neoformans. Molecular biology of the cell, 16(5), 2285–2300. [Link]
-
Bairwa, G., & Caza, M. (2022). The Environmental Effects on Virulence Factors and the Antifungal Susceptibility of Cryptococcus neoformans. Journal of fungi (Basel, Switzerland), 8(11), 1184. [Link]
- Bok, J. W., & Keller, N. P. (2012). LaeA, a master regulator of secondary metabolism in fungi. Methods in molecular biology (Clifton, N.J.), 944, 145–154.
-
Caza, M., & Kronstad, J. W. (2019). The cAMP/Protein Kinase A Pathway Regulates Virulence and Adaptation to Host Conditions in Cryptococcus neoformans. Frontiers in cellular and infection microbiology, 9, 213. [Link]
-
Choi, J., & Jung, W. H. (2015). Stress Signaling Pathways for the Pathogenicity of Cryptococcus. Mycobiology, 43(4), 335–342. [Link]
-
Chow, E. W., & Heitman, J. (2016). Calcineurin Targets Involved in Stress Survival and Fungal Virulence. PLoS pathogens, 12(9), e1005776. [Link]
-
Espinel-Ingroff, A., Chowdhary, A., Cuenca-Estrella, M., Fothergill, A., Fuller, J., Hagen, F., Govender, N., Guarro, J., Johnson, E., Lass-Flörl, C., Lockhart, S. R., Martins, M. A., Meis, J. F., Melhem, M. S., Ostrosky-Zeichner, L., Pelaez, T., Pfaller, M. A., Schell, W. A., Trilles, L., … Turnidge, J. (2012). Cryptococcus neoformans-Cryptococcus gattii Species Complex: an International Study of Wild-Type Susceptibility Endpoint Distributions and Epidemiological Cutoff Values for Amphotericin B and Flucytosine. Antimicrobial agents and chemotherapy, 56(6), 3107–3113. [Link]
-
Favalessa, O. C., da Silva, G. F., & de Almeida, A. M. F. (2021). In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China. Frontiers in microbiology, 12, 683785. [Link]
-
Fox, D. S., & Heitman, J. (2002). Signalling pathways in the pathogenesis of Cryptococcus. Cellular and molecular life sciences : CMLS, 59(12), 2109–2119. [Link]
- Giles, S. S., Stajich, J. E., Nichols, C. B., & Alspaugh, J. A. (2009). The Cryptococcus neoformans gene, ENA1, is a P-type ATPase required for Na+ and K+ tolerance and virulence. Molecular microbiology, 74(3), 757–771.
-
Heitman, J. (2011). The cAMP/Protein Kinase A Pathway and Virulence in Cryptococcus neoformans. Mycobiology, 39(3), 143–150. [Link]
- Idnurm, A., & Heitman, J. (2005). Light controls growth and development via a conserved pathway in the fungal kingdom. PLoS biology, 3(4), e95.
-
Kontoyiannis, D. P., Lewis, R. E., Alexander, B. D., Lortholary, O., Dromer, F., Gupta, K. L., John, G. T., Del Busto, R., Klintmalm, G. B., Somani, J., Lyon, G. M., Pursell, K., Stosor, V., Muñoz, P., Lim, A. Y., Kalil, A. C., Miller, R. A., & Singh, N. (2008). Calcineurin inhibitor agents interact synergistically with antifungal agents in vitro against Cryptococcus neoformans isolates: correlation with outcome in solid organ transplant recipients with cryptococcosis. Antimicrobial agents and chemotherapy, 52(2), 735–738. [Link]
-
Nagy, P. (2015). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & redox signaling, 23(6), 553–568. [Link]
- Paul, S., Moye-Rowley, W. S., & Williamson, P. R. (2011). Protein disulfide isomerase and ergosterol biosynthesis in Cryptococcus neoformans. Eukaryotic cell, 10(10), 1361–1369.
-
Perlatti, B., Lan, N., Krausert, N. M., An, Z., Gloer, J. B., & Bills, G. F. (2021). Anti-cryptococcal activity of preussolides A and B, phosphoethanolamine-substituted 24-membered macrolides, and leptosin C from coprophilous isolates of Preussia typharum. Journal of industrial microbiology & biotechnology, 48(9-10), kuab022. [Link]
- Rajasingham, R., Smith, R. M., Park, B. J., Jarvis, J. N., Govender, N. P., Chiller, T. M., Denning, D. W., Loyse, A., & Boulware, D. R. (2017). Global burden of HIV-associated cryptococcal meningitis: an updated analysis. The Lancet. Infectious diseases, 17(8), 873–881.
-
Ren, J., & Wang, H. (2022). Combating increased antifungal drug resistance in Cryptococcus, what should we do in the future?. Frontiers in cellular and infection microbiology, 12, 976317. [Link]
-
So, Y. S., & Yang, D. H. (2018). Oxidative Stress Causes Vacuolar Fragmentation in the Human Fungal Pathogen Cryptococcus neoformans. Journal of fungi (Basel, Switzerland), 4(3), 93. [Link]
- Steenbergen, J. N., & Casadevall, A. (2003). The origin and maintenance of virulence for the human pathogenic fungus Cryptococcus neoformans. Microbes and infection, 5(7), 667–675.
- Sun, S., Billmyre, R. B., & Heitman, J. (2014). The role of reactive oxygen species in the pathogenic fungus Cryptococcus neoformans.
-
Odom, A., Muir, S., Lim, E., Toffaletti, D. L., Perfect, J., & Heitman, J. (1997). Calcineurin is required for virulence of Cryptococcus neoformans. The EMBO journal, 16(10), 2576–2589. [Link]
-
Wang, L., & Heitman, J. (2005). Thiol-disulfide exchange in signaling: disulfide bonds as a switch. Current opinion in microbiology, 8(4), 416–422. [Link]
- Cruz, M. C., Sia, R. A., & Heitman, J. (2000). Calcineurin is required for the maintenance of cell wall integrity during stress in Cryptococcus neoformans. Molecular microbiology, 38(5), 1049–1061.
-
Gardiner, D. M., Waring, P., & Howlett, B. J. (2005). The epipolythiodioxopiperazine (ETP) class of fungal toxins: distribution, mode of action, functions and biosynthesis. Microbiology (Reading, England), 151(Pt 4), 1021–1032. [Link]
-
Zhang, Y., Wang, Y., & Heitman, J. (2022). Adaptative Divergence of Cryptococcus neoformans: Phenetic and Metabolomic Profiles Reveal Distinct Pathways of Virulence and Resistance in Clinical vs. Environmental Isolates. Journal of fungi (Basel, Switzerland), 8(3), 282. [Link]
-
Li, L., Liu, Y., Wang, Q., & Song, H. (2023). Progress in Gliotoxin Research. Toxins, 15(11), 642. [Link]
-
Al-Janabi, A. A. (2015). Detection of gliotoxin in patients with pulmonary Aspergillosis. International Journal of Advanced Research, 3(5), 1467-1476. [Link]
-
Sugui, J. A., Pardo, J., Chang, Y. C., Zarember, K. A., Nardone, G., Galvez, E. M., Müllbacher, A., Gallin, J. I., Simon, M. M., & Kwon-Chung, K. J. (2007). Gliotoxin is a virulence factor of Aspergillus fumigatus: gliP deletion attenuates virulence in mice immunosuppressed with hydrocortisone. Eukaryotic cell, 6(9), 1562–1569. [Link]
-
Espinel-Ingroff, A., Aller, A. I., Canton, E., Castañón-Olivares, L. R., Chowdhary, A., Cordoba, S., Cuenca-Estrella, M., Favel, A., Fernandez, M. V., Fuller, J., Govender, N. P., Hagen, F., Illnait-Zaragozi, M. T., Johnson, E., Kidd, S., Lass-Flörl, C., Lockhart, S. R., Martins, M. A., Meis, J. F., … Turnidge, J. (2013). Methods for Antifungal Susceptibility Testing of the Cryptococcus neoformans/C. gattii Complex: Strengths and Limitations. Journal of fungi (Basel, Switzerland), 9(5), 533. [Link]
-
de Oliveira, A. L., da Silva, I. C., de Andrade, Neto, J. B., & de Castro, R. D. (2022). Behind the Curtain: In Silico and In Vitro Experiments Brought to Light New Insights into the Anticryptococcal Action of Synthetic Peptides. International journal of molecular sciences, 23(22), 14339. [Link]
-
Vidotto, V., Pugliese, A., & Gioanetto, F. (1996). Effects of Aspergillus sulphureus mycotoxins on Cryptococcus neoformans. Mycoses, 39(3-4), 129–133. [Link]
-
Li, X., Li, X., Wang, J., Liu, C., & Li, Z. (2017). In vitro activity of chlorogenic acid against Aspergillus fumigatus biofilm and gliotoxin production. Experimental and therapeutic medicine, 13(4), 1331–1336. [Link]
-
Firacative, C., Zuluaga-Puerto, N., & Guevara, J. (2022). Cryptococcus neoformans Causing Meningoencephalitis in Adults and a Child from Lima, Peru: Genotypic Diversity and Antifungal Susceptibility. Journal of fungi (Basel, Switzerland), 8(9), 920. [Link]